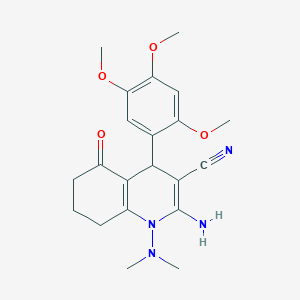![molecular formula C19H21N3O2S B6048615 N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-(2-pyridinylthio)acetamide](/img/structure/B6048615.png)
N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-(2-pyridinylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-(2-pyridinylthio)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as TAK-659 and has been synthesized using various methods. In
Wirkmechanismus
N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-(2-pyridinylthio)acetamide inhibits the activity of BTK by binding to the active site of the enzyme. This binding prevents the phosphorylation of downstream signaling molecules, which ultimately leads to the inhibition of B-cell receptor signaling. Inhibition of B-cell receptor signaling has been shown to have therapeutic potential in various B-cell malignancies and autoimmune diseases.
Biochemical and Physiological Effects:
N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-(2-pyridinylthio)acetamide has been shown to have several biochemical and physiological effects. Inhibition of BTK activity has been shown to lead to the inhibition of B-cell receptor signaling, which ultimately leads to the inhibition of B-cell proliferation and survival. This inhibition has been shown to have therapeutic potential in various B-cell malignancies and autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-(2-pyridinylthio)acetamide has several advantages for lab experiments. This compound has been shown to be a potent and selective inhibitor of BTK, which makes it a valuable tool for studying B-cell receptor signaling. However, one limitation of this compound is its solubility, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-(2-pyridinylthio)acetamide. One direction involves the development of more potent and selective inhibitors of BTK. Another direction involves the investigation of the potential applications of N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-(2-pyridinylthio)acetamide in combination with other therapies for the treatment of B-cell malignancies and autoimmune diseases. Additionally, further research is needed to investigate the potential side effects of this compound and to develop strategies to mitigate these effects.
Synthesemethoden
The synthesis of N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-(2-pyridinylthio)acetamide has been achieved using various methods. One such method involves the reaction of 3-(2-pyridylthio)acetic acid with N-(2-bromoethyl)-5-oxopyrrolidine-3-carboxamide in the presence of a base. Another method involves the reaction of 3-(2-pyridylthio)acetic acid with N-(2-bromoethyl)-5-oxopyrrolidine-3-carboxamide in the presence of a palladium catalyst. Both of these methods have been successful in synthesizing N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-(2-pyridinylthio)acetamide.
Wissenschaftliche Forschungsanwendungen
N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-(2-pyridinylthio)acetamide has potential applications in scientific research. This compound has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in B-cell receptor signaling. Inhibition of BTK has been shown to have therapeutic potential in various B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma. N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-(2-pyridinylthio)acetamide has also been shown to have potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c23-17(14-25-18-8-4-5-10-20-18)21-16-12-19(24)22(13-16)11-9-15-6-2-1-3-7-15/h1-8,10,16H,9,11-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQOJZOCXFVCLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=CC=C2)NC(=O)CSC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6'-amino-1-benzyl-3'-methyl-2-oxo-1,2-dihydro-7'H-spiro[indole-3,4'-isoxazolo[5,4-b]pyridine]-5'-carbonitrile](/img/structure/B6048552.png)

![4-{6-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6048574.png)
![N-(2-fluorophenyl)-2-(4-hydroxy-2-{[(5-methyl-2-furyl)methylene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B6048577.png)
![ethyl 4-{[(6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-5-yl)carbonyl]amino}benzoate](/img/structure/B6048585.png)
![1-(4-fluorophenyl)-4-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-3-piperidinyl}piperazine](/img/structure/B6048589.png)
![2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-[2-(2,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B6048593.png)
![N-[2-(4-ethoxyphenyl)-1-(hydrazinocarbonyl)vinyl]-3,4,5-trimethoxybenzamide](/img/structure/B6048597.png)
![1-[4-({3-[3-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone](/img/structure/B6048607.png)

![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine](/img/structure/B6048622.png)
![1-(4-chloro-3,5-dimethylphenoxy)-3-[(1,1,3,3-tetramethylbutyl)amino]-2-propanol hydrochloride](/img/structure/B6048623.png)
![N-{2-[4-(hydroxymethyl)-1-piperidinyl]-5,6,7,8-tetrahydro-5-quinazolinyl}-4-methylbenzamide](/img/structure/B6048648.png)